molecular formula C20H17ClN4O2S B7834824 4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834824
M. Wt: 412.9 g/mol
InChI Key: QNEGAOCOQDYROQ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenylamino group, a methylthio group, and a pyrimidine ring with a carbonitrile substituent.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2,4-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-16(17(10-14)27-2)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGAOCOQDYROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of the intermediate compound with 2,4-dimethoxyaniline under suitable conditions.

    Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using methylthiolating agents.

    Formation of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-[(2,4-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-carboxamide
  • 4-(4-Chlorophenyl)-6-[(2,4-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-methyl

Comparison:

  • Structural Differences: The main differences lie in the substituents attached to the pyrimidine ring. For example, the carboxamide and methyl derivatives have different functional groups compared to the carbonitrile compound.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The presence of different functional groups can also affect the compound’s interaction with biological targets, leading to differences in efficacy and specificity.

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